molecular formula C9H15NO B1435431 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803602-08-5

3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No. B1435431
M. Wt: 153.22 g/mol
InChI Key: FVZQBHGHWLYLMP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Stereochemical Structure-Activity Relationships

Research into the stereochemical structure-activity relationships of chiral quinolone antibacterial agents has shown that derivatives with specific stereochemistry at the 1-[(1R,2S)-2-fluorocyclopropyl] and 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] positions demonstrate enhanced potency against both Gram-positive and Gram-negative bacteria. The study highlights the importance of stereochemical configurations in determining the antibacterial activity of compounds featuring azaspiro[3.3]heptane derivatives (Kimura et al., 1994).

Synthesis of Sterically Constrained Amino Acids

Azaspiro[3.3]heptane derivatives have been synthesized for use in drug design, demonstrating their potential as sterically constrained amino acids. This application contributes to the development of novel compounds for chemistry and biochemistry, showcasing the versatility of azaspiro[3.3]heptane scaffolds in synthesizing complex molecules (Radchenko, Grygorenko, & Komarov, 2010).

Lipophilicity Reduction in Medicinal Chemistry

In medicinal chemistry, azaspiro[3.3]heptanes have been explored as alternatives to traditional heterocycles like morpholines and piperazines. Interestingly, incorporating a spirocyclic center into molecules typically reduces their logD value, which is advantageous for increasing a compound's solubility and potentially its bioavailability. This property positions azaspiro[3.3]heptanes as valuable motifs for drug development, despite their significant geometric differences from the more conventional heterocycles (Degorce, Bodnarchuk, & Scott, 2019).

Development of Spirocyclic Building Blocks

The synthesis of novel angular spirocyclic azetidines introduces azaspiro[3.3]heptanes as foundational components for drug discovery. These building blocks, including difluoro and dimethyl variants, enable the creation of a diverse range of compounds. Such advancements highlight the role of azaspiro[3.3]heptane derivatives in expanding the toolkit available for the synthesis of pharmacologically active molecules (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, and any modifications that could be made to its structure to enhance its properties or reduce its hazards.


properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6(2)7-9(4-3-5-9)8(11)10-7/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQBHGHWLYLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 2
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 3
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one

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